molecular formula C16H23NO2 B2961929 Tert-butyl (1-phenylpent-4-en-2-yl)carbamate CAS No. 1335042-61-9

Tert-butyl (1-phenylpent-4-en-2-yl)carbamate

Cat. No. B2961929
CAS RN: 1335042-61-9
M. Wt: 261.365
InChI Key: NDKBWYQICXGZDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamates, which includes “Tert-butyl (1-phenylpent-4-en-2-yl)carbamate”, often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .

Scientific Research Applications

Antibiotic Synthesis

“Tert-butyl (1-phenylpent-4-en-2-yl)carbamate” is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . This compound demonstrates strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Organic Chemistry Research

The compound serves as a key intermediate in various organic synthesis processes. It has been used in amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine to achieve an overall yield of 59.5% .

Photovoltaic Material Production

In the field of organic photovoltaics, “Tert-butyl (1-phenylpent-4-en-2-yl)carbamate” derivatives are utilized as donor building blocks for the production of organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . These compounds help to broaden absorption spectra and facilitate electron injection into the conduction band of TiO2 .

Synthesis of Triarylamines

The compound is used in the synthesis of triarylamines, which are desirable for organic sensitizers. The synthesis involves Suzuki cross-coupling reactions and is crucial for developing new photovoltaic materials .

Medicinal Chemistry

“Tert-butyl (1-phenylpent-4-en-2-yl)carbamate” is used as an intermediate in the synthesis of natural product analogs with cytotoxic activity against human carcinoma cell lines. For example, it’s used in the synthesis of jaspine B, a compound isolated from various sponges .

Safety and Hazards

The safety and hazards associated with “Tert-butyl (1-phenylpent-4-en-2-yl)carbamate” are not well-documented. It’s important to handle all chemicals with care and follow appropriate safety protocols .

properties

IUPAC Name

tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-5-9-14(12-13-10-7-6-8-11-13)17-15(18)19-16(2,3)4/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKBWYQICXGZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-phenylpent-4-en-2-yl)carbamate

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